Acetylpenicillamine is a synthetic derivative of penicillamine, a chelating agent commonly used in the treatment of conditions such as rheumatoid arthritis and heavy metal poisoning. Acetylpenicillamine has gained attention for its potential applications in various biomedical fields, particularly due to its ability to release nitric oxide, which plays a crucial role in numerous physiological processes.
Acetylpenicillamine is classified as a thiol compound, specifically an N-acetyl derivative of penicillamine. It is synthesized from naturally occurring amino acids and can be derived from the hydrolysis of penicillin. The compound is notable for its functional groups that allow it to act as a thiol donor, making it useful in various chemical and biological applications.
The synthesis of Acetylpenicillamine typically involves several steps:
Characterization of Acetylpenicillamine can be performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR can identify functional groups by analyzing characteristic absorption peaks, while NMR provides detailed information about the molecular structure through chemical shifts.
Acetylpenicillamine has a complex molecular structure characterized by its thiol (-SH) group and an amine group. The molecular formula is C₈H₁₃N₃O₂S, with a molecular weight of approximately 189.27 g/mol. The structure features a central carbon atom bonded to an acetyl group, an amine group, and a thiol group, contributing to its reactivity and biological activity.
Acetylpenicillamine participates in various chemical reactions due to its functional groups:
These reactions are crucial for understanding the compound's applications in medicine and biochemistry.
The mechanism of action of Acetylpenicillamine primarily revolves around its ability to release nitric oxide:
This mechanism underlies many of the therapeutic effects attributed to Acetylpenicillamine.
Relevant data on these properties are essential for handling and application in laboratory settings.
Acetylpenicillamine has several significant applications:
These applications highlight the versatility of Acetylpenicillamine in both clinical and research settings.
S-Nitroso-N-acetylpenicillamine (SNAP) emerged in the late 20th century as a strategically engineered nitric oxide (NO) donor molecule designed to overcome the stability limitations of endogenous S-nitrosothiols (RSNOs). Its development was rooted in the discovery that endogenous S-nitrosothiols like S-nitrosoglutathione (GSNO) serve as critical NO reservoirs but exhibit poor pharmacokinetic properties for experimental or therapeutic use. Chemists synthesized SNAP by modifying the parent compound D-penicillamine through N-acetylation and subsequent S-nitrosation, creating a tertiary RSNO (structure: (CH₃)₂C(S(NO))C(O)NHCH₃) with enhanced steric protection around the S-NO bond [1] [6]. This structural configuration significantly improved its solid-state stability compared to primary RSNOs like GSNO, allowing reliable storage and handling—a crucial advantage for biomedical research [3] [8].
Early pharmacological studies in the 1990s established SNAP as a versatile NO donor for studying NO-dependent signaling. Unlike GSNO, which requires enzymatic cleavage or transnitrosation for NO release, SNAP decomposes spontaneously via metal ion-catalyzed pathways, providing more direct NO generation [3]. Research by Feelisch (1998) elucidated that SNAP decomposition in physiological buffers involves homolytic cleavage of the S-N bond, releasing NO and the corresponding thiyl radical (RS·), with kinetics influenced by temperature, pH, and trace metal contaminants [1]. Thermal stability studies later confirmed SNAP decomposes sharply at 132.8 ± 0.9°C, making it suitable for incorporation into polymer matrices without premature degradation [4].
A pivotal advancement came with exploiting SNAP’s photolability for controlled NO delivery. Lautner et al. (2019) demonstrated that embedding SNAP in silicone rubber films enabled precise, light-triggered NO release, forming the basis for tankless inhaled NO (iNO) delivery systems for pulmonary hypertension [2] [4]. This innovation addressed key limitations of gas cylinder-based iNO, such as NO₂ toxicity risks and portability constraints. Recent work (2023) further quantified photolytic kinetics, showing maximal light penetration depths of 100–200 µm in solid-state SNAP and irreversible NO release without significant SNAP reformation [2] [4].
Table 1: Evolution of SNAP as a Nitric Oxide Donor in Research
Time Period | Key Development | Significance |
---|---|---|
Late 1980s–1990s | Initial synthesis and characterization | Provided a stable, synthetic RSNO for basic NO research |
1990s–2000s | Mechanistic studies of metal ion-catalyzed decomposition | Elucidated pathways distinct from endogenous RSNOs like GSNO |
2010s | Incorporation into polymer matrices (e.g., silicone rubber) | Enabled localized and sustained NO delivery for medical devices |
2020–present | Photolytic decomposition optimization for iNO therapy | Developed portable, tankless NO delivery systems |
SNAP belongs to the broader class of S-nitrosothiols (RSNOs), characterized by an -S-N=O functional group. Its chemical behavior and NO-release kinetics are profoundly influenced by structural features differentiating it from analogs:
Steric and Electronic Features: As a tertiary RSNO derived from N-acetyl-D-penicillamine, SNAP benefits from steric hindrance provided by the two methyl groups adjacent to the nitrosated thiol. This contrasts sharply with primary RSNOs like S-nitrosocysteine (CysNO) or secondary RSNOs like GSNO. The tertiary structure impedes nucleophilic attack and transnitrosation reactions, conferring greater stability but slower enzymatic metabolism [3] [8]. Spectroscopic analyses reveal SNAP’s S-N-O bond angle (~114°) and extended S-N bond length, reflecting electron delocalization that influences its reactivity [7] [8].
Comparison with Endogenous Analogs:
S-Nitrosoalbumin: High-molecular-weight protein RSNOs exhibit prolonged circulatory half-lives but low NO-release yields. SNAP’s low molecular weight facilitates tissue penetration but necessitates delivery vehicles for sustained action [7] [10].
Synthetic Derivatives and Conjugates: Recent innovations focus on polymer-SNAP conjugates to modulate release kinetics and bioavailability:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: